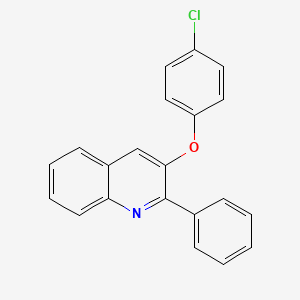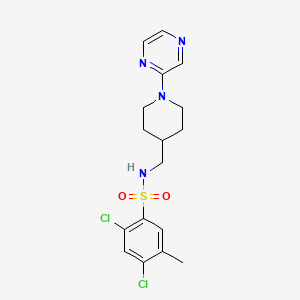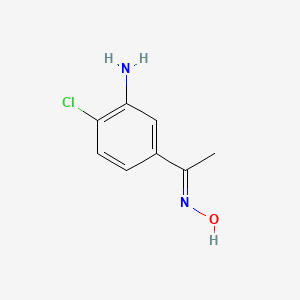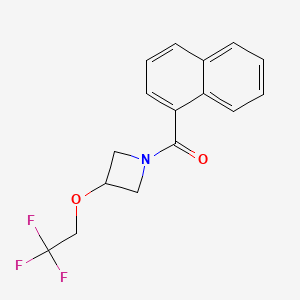
3-(4-Chlorophenoxy)-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chlorophenoxy)-2-phenylquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has a phenyl group at the 2-position and a 4-chlorophenoxy group at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by functionalization at the 2- and 3-positions. The details of the synthesis would depend on the specific methods and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the phenyl and 4-chlorophenoxy groups attached at the 2- and 3-positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic rings and the electron-withdrawing chloro group. The phenyl and 4-chlorophenoxy groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro group could increase its polarity compared to a non-halogenated quinoline .Wissenschaftliche Forschungsanwendungen
Microwave Synthesis
A study by Rivkin and Adams (2006) described the rapid synthesis of phenylquinoline derivatives, including those similar to 3-(4-Chlorophenoxy)-2-phenylquinoline, using a solvent-free microwave cyclocondensation reaction. This technique enhances the scope of such reactions and could be applicable to the synthesis of 3-(4-Chlorophenoxy)-2-phenylquinoline (Rivkin & Adams, 2006).
Crystal Structure and Spectroscopic Studies
Fatma et al. (2017) synthesized a novel quinoline derivative and analyzed its crystal structure, spectroscopic properties, and quantum chemical characteristics. Although the specific compound differs from 3-(4-Chlorophenoxy)-2-phenylquinoline, the methodologies used could be relevant for its analysis (Fatma et al., 2017).
Synthetic Applications
Srivastava, Neelima, and Bhaduri (1987) provided examples of synthetic applications of chloroquinolines, which may inform the synthesis and potential applications of 3-(4-Chlorophenoxy)-2-phenylquinoline (Srivastava, Neelima, & Bhaduri, 1987).
Antioxidant and Anti-diabetic Potential
Murugavel et al. (2017) studied novel chloroquinoline derivatives, including their antioxidant activity and potential as anti-diabetic agents. While the compounds studied are not the same as 3-(4-Chlorophenoxy)-2-phenylquinoline, the research highlights possible biological activities of similar compounds (Murugavel et al., 2017).
Preparation of Quinoline Derivatives
Sasaki, Moriyama, and Togo (2017) explored methods for obtaining various quinoline derivatives. This work could provide insight into methods for synthesizing and modifying compounds like 3-(4-Chlorophenoxy)-2-phenylquinoline (Sasaki, Moriyama, & Togo, 2017).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized quinazolinone derivatives and evaluated their antimicrobial activities. The methodologies and findings may be relevant for similar quinoline compounds (Patel & Shaikh, 2011).
Cytotoxic Evaluation
Zhao et al. (2005) described the synthesis and evaluation of phenylquinoline derivatives for their cytotoxic properties against cancer cells. This could inform research into the potential anticancer properties of 3-(4-Chlorophenoxy)-2-phenylquinoline (Zhao et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDKTECLQMCLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)
![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)
![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)
![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)